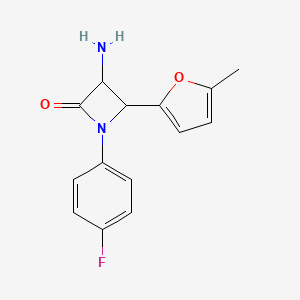![molecular formula C15H14N2O2 B11859786 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl- CAS No. 889879-50-9](/img/structure/B11859786.png)
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the class of chromeno-pyridines This compound is characterized by its unique structure, which includes a chromene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE typically involves multi-step reactions. One common method includes the condensation of 2-methylchromone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of chromeno-pyridine oxides.
Reduction: Formation of reduced chromeno-pyridine derivatives.
Substitution: Formation of substituted chromeno-pyridine derivatives.
Scientific Research Applications
6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Similar in structure and known for their broad-spectrum biological activities.
Pyridazine Derivatives: Known for their pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE stands out due to its unique chromeno-pyridine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
889879-50-9 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-(ethylamino)-2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C15H14N2O2/c1-3-16-11-5-4-6-12-13(11)14(18)10-8-7-9(2)17-15(10)19-12/h4-8,16H,3H2,1-2H3 |
InChI Key |
DTYOKQDJLXGYOL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=CC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




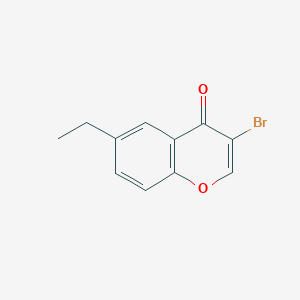
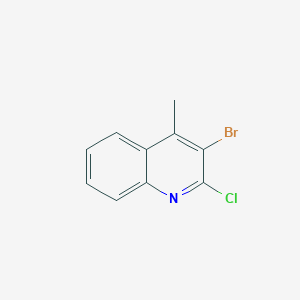
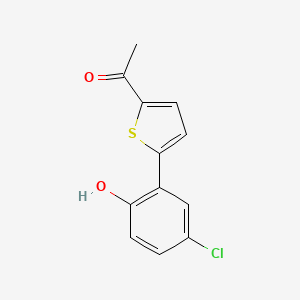




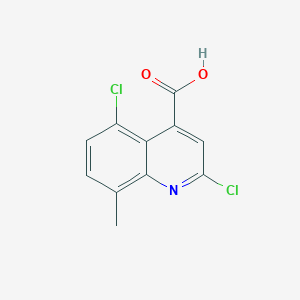
![2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11859784.png)

